1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a furan ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Quinazoline Core Construction: The quinazoline core is often constructed via a cyclization reaction involving anthranilic acid derivatives and suitable aldehydes or ketones.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged to develop new synthetic methodologies and materials.
Biology
Biologically, it has potential as a bioactive molecule. Its structural motifs are often found in compounds with antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, it can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylmethyl)quinazoline-2,4(1H,3H)-dione
- 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can influence its biological activity and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-31-15-9-10-18(20(12-15)32-2)22-25-21(34-26-22)14-27-19-8-4-3-7-17(19)23(29)28(24(27)30)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSNWZCEQGURTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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